Cas no 2137916-29-9 (3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine)
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine
- 2137916-29-9
- EN300-738420
- 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine
-
- Inchi: 1S/C11H9N5/c12-10-2-4-13-6-8(10)9-7-15-16-5-1-3-14-11(9)16/h1-7H,(H2,12,13)
- InChI Key: HIHOBFBQLYSKJA-UHFFFAOYSA-N
- SMILES: N12C=CC=NC1=C(C=N2)C1C=NC=CC=1N
Computed Properties
- Exact Mass: 211.08579531g/mol
- Monoisotopic Mass: 211.08579531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 69.1Ų
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738420-0.05g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 0.05g |
$768.0 | 2025-03-11 | |
| Enamine | EN300-738420-0.1g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 0.1g |
$804.0 | 2025-03-11 | |
| Enamine | EN300-738420-0.25g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 0.25g |
$840.0 | 2025-03-11 | |
| Enamine | EN300-738420-0.5g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 0.5g |
$877.0 | 2025-03-11 | |
| Enamine | EN300-738420-1.0g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-738420-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-738420-5.0g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-738420-10.0g |
3-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine |
2137916-29-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 |
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine
Introduction to 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine (CAS No. 2137916-29-9)
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2137916-29-9, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The intricate scaffold of this molecule, featuring a fused pyrazolo[1,5-a]pyrimidine core linked to a pyridine amine moiety, suggests a rich chemical space for exploration, particularly in the context of modulating biological pathways relevant to human health and disease.
The structural framework of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine positions it as a candidate for further study in various therapeutic areas. The pyrazolo[1,5-a]pyrimidine moiety is a well-known pharmacophore that has been extensively studied for its role in inhibiting enzymes and interacting with biological targets. This scaffold is present in several approved drugs, highlighting its importance in medicinal chemistry. The presence of the pyridine amine group further enhances the compound's potential by providing a site for hydrogen bonding and other non-covalent interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. These tools have been instrumental in identifying 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine as a potential lead compound for further development. Studies using molecular docking simulations have suggested that this compound may interact with proteins involved in inflammatory pathways, making it a promising candidate for therapeutic intervention in conditions such as arthritis and autoimmune diseases.
The synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such heterocyclic compounds. Researchers have employed multi-step synthetic routes that involve cyclization reactions, nucleophilic substitutions, and functional group transformations to achieve the desired product. These synthetic strategies not only highlight the versatility of current chemical techniques but also open up new avenues for exploring related compounds with potential therapeutic benefits.
In vitro studies have begun to unravel the biological profile of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine, revealing its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. Preliminary data suggest that this compound may disrupt signaling pathways critical for cell proliferation and survival, making it an attractive candidate for further investigation as an anticancer agent. Additionally, its ability to modulate inflammatory responses has prompted research into its potential use in treating chronic inflammatory diseases.
The pharmacokinetic properties of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine are also under scrutiny to ensure its suitability for clinical applications. Researchers are evaluating factors such as solubility, stability, bioavailability, and metabolic clearance to optimize its formulation and delivery. These studies are crucial for translating preclinical findings into effective therapeutic strategies and ensuring that the compound can reach its target sites efficiently within the body.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-amine represents a promising example of how structural diversity can lead to novel bioactive molecules with therapeutic potential. By leveraging advances in synthetic chemistry, computational biology, and pharmacological screening, researchers are poised to unlock the full potential of this compound and related derivatives.
The future direction of research on 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyridin-4-am ine (CAS No. 2137916 - 29 - 9) will likely focus on refining its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in driving these studies forward. By integrating interdisciplinary approaches—spanning chemistry, biology, pharmacology, and computational science—scientists can accelerate the discovery and development of new drugs that address unmet medical needs.
In conclusion, 3 - { Pyrazolo [ 1 , 5 - a ] pyrimidin - 3 - yl } pyridine - 4 - am ine stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research progresses, 3 - { Pyrazolo [ 1 , 5 - a ] pyrimidin - 3 - yl } pyridine - 4 - am ine ( CAS No . 2137916 - 29 - 9 ) holds great promise for contributing to advancements in medicine and improving patient outcomes across various diseases.
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